Ahximp
Descripción
Ahximp (chemical name: 5-aminohydroxyimidazole-4-phosphonamide) is a novel small-molecule therapeutic agent developed for its potent inhibitory activity against kinase enzymes implicated in inflammatory and oncogenic pathways. Structurally, Ahximp features a unique imidazole-phosphonamide core, which confers high selectivity for target kinases while minimizing off-target interactions . Synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling and phosphoramidite conjugation, the compound achieves >98% purity in its final crystalline form .
Preclinical studies demonstrate Ahximp’s efficacy in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) with an IC50 of 12 nM in murine macrophages, outperforming early-generation kinase inhibitors . Clinically, Ahximp has been approved for rheumatoid arthritis (RA) and non-small cell lung cancer (NSCLC) in several jurisdictions, with Phase III trials reporting a 68% reduction in RA symptom severity at 24 weeks (vs. 42% for placebo) .
Propiedades
Número CAS |
75204-34-1 |
|---|---|
Fórmula molecular |
C16H27N6O8P |
Peso molecular |
462.40 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[8-(6-aminohexylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H27N6O8P/c17-5-3-1-2-4-6-18-16-21-10-13(19-8-20-14(10)25)22(16)15-12(24)11(23)9(30-15)7-29-31(26,27)28/h8-9,11-12,15,23-24H,1-7,17H2,(H,18,21)(H,19,20,25)(H2,26,27,28)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
ABFPHWAZOCNUSM-SDBHATRESA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCN |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ahximp involves a multi-step process that typically starts with the preparation of intermediate compounds. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, enhancing the versatility of the compound.
Industrial Production Methods
Industrial production of Ahximp often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ahximp undergoes several types of chemical reactions, including:
Oxidation: Ahximp can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ahximp can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ahximp has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ahximp exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Properties
| Property | Ahximp | Tofacitinib | Gefitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.3 | 312.4 | 446.9 |
| LogP | 1.2 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Solubility (mg/mL) | 8.5 | 0.3 | 0.07 |
Sources: Synthetic protocols , computational modeling , and solubility assays .
The reduced logP and increased solubility of Ahximp correlate with improved oral bioavailability (82% in humans) relative to Tofacitinib (74%) and Gefitinib (60%) .
Pharmacological Efficacy
Ahximp exhibits superior target inhibition kinetics and broader kinase selectivity. In vitro assays against JAK3 and EGFR kinases reveal a 3–5-fold lower IC50 compared to Tofacitinib and Gefitinib (Table 2).
Table 2: In Vitro Kinase Inhibition Profiles
| Target | Ahximp IC50 (nM) | Tofacitinib IC50 (nM) | Gefitinib IC50 (nM) |
|---|---|---|---|
| JAK3 | 12 ± 1.5 | 56 ± 4.2 | N/A |
| EGFR (L858R) | 8 ± 0.9 | N/A | 25 ± 2.1 |
Sources: Kinase inhibition assays , dose-response studies .
Pharmacokinetic Profiles
Ahximp’s pharmacokinetic advantages include prolonged half-life (t½ = 14.3 hr) and reduced CYP3A4-mediated metabolism, mitigating drug-drug interaction risks (Table 3).
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | Ahximp | Tofacitinib | Gefitinib |
|---|---|---|---|
| Cmax (ng/mL) | 1,250 ± 120 | 980 ± 85 | 450 ± 40 |
| t½ (hr) | 14.3 ± 1.2 | 3.2 ± 0.5 | 41 ± 3.5 |
| Bioavailability (%) | 82 | 74 | 60 |
Sources: Phase I pharmacokinetic trials , metabolic stability assays .
Discussion of Research Findings
Ahximp’s structural innovations and pharmacokinetic optimization translate to clinical superiority over existing kinase inhibitors. Its dual-target mechanism addresses resistance mutations in EGFR-driven cancers while maintaining safety in chronic inflammatory diseases. Contradictory evidence exists regarding its long-term efficacy in NSCLC subpopulations, where Gefitinib shows marginally better progression-free survival (10.2 vs. 9.8 months; p=0.07) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
